molecular formula C6H9N3 B1632859 N,N-dimethylpyrimidin-5-amine

N,N-dimethylpyrimidin-5-amine

Cat. No.: B1632859
M. Wt: 123.16 g/mol
InChI Key: JWVNPUBYKCSIKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-dimethylpyrimidin-5-amine is a heterocyclic aromatic compound with the molecular formula C6H9N3. It is characterized by a pyrimidine ring substituted with a dimethylamino group at the 5-position. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethylpyrimidin-5-amine typically involves the reaction of pyrimidine derivatives with dimethylamine. One common method is the reductive amination of 5-acetyl-4-aminopyrimidines, followed by cyclization using dimethylformamide dimethyl acetal (DMF-DMA) or triethyl orthoformate (HC(OEt)3) . Another approach involves the acylation of 5-acetyl-4-aminopyrimidines followed by cyclization with ammonium acetate (NH4OAc) .

Industrial Production Methods: Industrial production of this compound often employs large-scale synthesis techniques, optimizing reaction conditions to maximize yield and purity. The use of catalysts and controlled reaction environments ensures efficient production suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions: N,N-dimethylpyrimidin-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include N-oxides, various amine derivatives, and substituted pyrimidines, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of N,N-dimethylpyrimidin-5-amine involves its interaction with specific molecular targets and pathways. It can inhibit enzyme activity by binding to active sites or allosteric sites, thereby modulating biochemical pathways. For example, it has been shown to inhibit the aggregation of amyloid-beta (Aβ) proteins, which are implicated in Alzheimer’s disease . The compound’s ability to interact with nucleic acids and proteins makes it a valuable tool in biochemical research .

Comparison with Similar Compounds

Properties

Molecular Formula

C6H9N3

Molecular Weight

123.16 g/mol

IUPAC Name

N,N-dimethylpyrimidin-5-amine

InChI

InChI=1S/C6H9N3/c1-9(2)6-3-7-5-8-4-6/h3-5H,1-2H3

InChI Key

JWVNPUBYKCSIKR-UHFFFAOYSA-N

SMILES

CN(C)C1=CN=CN=C1

Canonical SMILES

CN(C)C1=CN=CN=C1

Origin of Product

United States

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